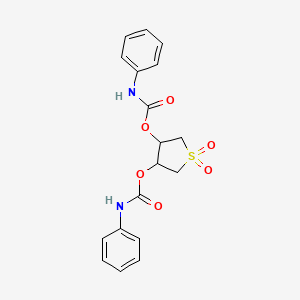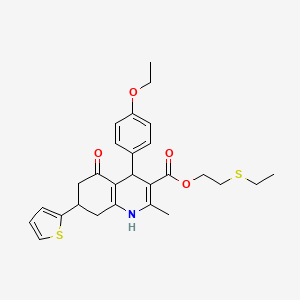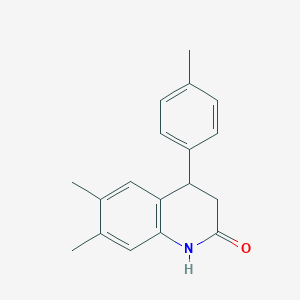![molecular formula C23H22N2O5 B3956798 ETHYL 2-AMINO-4-(4-METHOXYPHENYL)-9-METHYL-5-OXO-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBOXYLATE](/img/structure/B3956798.png)
ETHYL 2-AMINO-4-(4-METHOXYPHENYL)-9-METHYL-5-OXO-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBOXYLATE
概要
説明
ETHYL 2-AMINO-4-(4-METHOXYPHENYL)-9-METHYL-5-OXO-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBOXYLATE is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a quinoline core, which is fused with a pyrano ring, and it also contains various functional groups such as amino, methoxy, and carboxylate groups.
準備方法
The synthesis of ETHYL 2-AMINO-4-(4-METHOXYPHENYL)-9-METHYL-5-OXO-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBOXYLATE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the condensation of substituted o-amino acetophenone derivatives with enolisable ketones in the presence of catalysts such as molecular iodine or nano ZnO . The reaction conditions often involve the use of ethanol as a solvent and may require heating under reflux conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.
化学反応の分析
ETHYL 2-AMINO-4-(4-METHOXYPHENYL)-9-METHYL-5-OXO-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where substituents such as halogens or nitro groups can be introduced using reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
科学的研究の応用
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Due to its biological activities, it is being explored for the development of new therapeutic agents for the treatment of various diseases.
Industry: It can be used in the development of new materials with specific properties, such as dyes and pigments.
作用機序
The mechanism of action of ETHYL 2-AMINO-4-(4-METHOXYPHENYL)-9-METHYL-5-OXO-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. For example, it may inhibit certain enzymes involved in the inflammatory response, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
類似化合物との比較
ETHYL 2-AMINO-4-(4-METHOXYPHENYL)-9-METHYL-5-OXO-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBOXYLATE can be compared with other quinoline derivatives, such as:
Quinolinyl-pyrazoles: These compounds also exhibit significant biological activities and are synthesized through similar synthetic routes.
Indole derivatives: Indole derivatives share some structural similarities and biological activities with quinoline derivatives.
Other pyranoquinoline derivatives: These compounds have similar core structures but may differ in the substituents attached to the quinoline and pyrano rings, leading to variations in their biological activities and applications.
This compound stands out due to its unique combination of functional groups and the resulting diverse biological activities.
特性
IUPAC Name |
ethyl 2-amino-4-(4-methoxyphenyl)-9-methyl-5-oxo-4,6-dihydropyrano[3,2-c]quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5/c1-4-29-23(27)19-17(13-6-8-14(28-3)9-7-13)18-20(30-21(19)24)15-11-12(2)5-10-16(15)25-22(18)26/h5-11,17H,4,24H2,1-3H3,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIHOXNZYJAXSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)OC)C(=O)NC4=C2C=C(C=C4)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-{3-[(2-FURYLMETHYL)AMINO]-4-NITROPHENYL}PIPERAZINO)-1-ETHANOL](/img/structure/B3956716.png)


![5-(2,4-dichlorophenyl)-4-[(4-ethylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B3956752.png)
![(3-nitro-2-phenyl-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinolin-1-yl)(phenyl)methanone](/img/structure/B3956754.png)
![5-(4-tert-butylphenyl)-4-{[(E)-(3-fluorophenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B3956759.png)
![4-{[2-(4-Benzylpiperidin-1-yl)-5-nitrophenyl]sulfonyl}morpholine](/img/structure/B3956778.png)
![5-[(1-allylpyrrolidin-2-yl)carbonyl]-N-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B3956782.png)

![3-({[(4-Hydroxyphenyl)amino]thioxomethyl}amino)thiolane-1,1-dione](/img/structure/B3956789.png)
![3-{[(Dimethylamino)thioxomethyl]amino}-3-methylthiolane-1,1-dione](/img/structure/B3956799.png)
![3,5-DIMETHYL 4-(2-METHOXYPHENYL)-1-[(OXOLAN-2-YL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE](/img/structure/B3956807.png)
![5-(2,4-dichlorophenyl)-4-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B3956814.png)

